4-羟基-2-甲基嘧啶-5-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

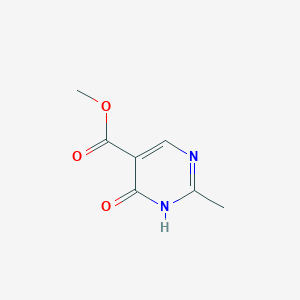

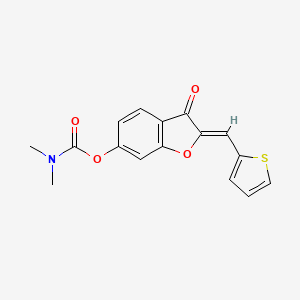

“Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 g/mol . This compound is used in research and has potential applications in various fields, including drug discovery and organic synthesis.

Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate” can be represented by the SMILES notation: CC1=NC=C (C (=O)N1)C (=O)OC . This notation provides a way to represent the structure using ASCII strings. For a detailed structural analysis, techniques like X-ray crystallography, NMR, or computational chemistry methods can be used.Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate” has a molecular weight of 168.15 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental data, which was not available in the sources I found.科学研究应用

- 4-羟基-2-甲基嘧啶-5-羧酸甲酯 作为医药测试中的宝贵参考标准。 研究人员使用它来验证分析方法的准确性,评估药物稳定性,并确保药物配制和质量控制中的一致性 .

- 一些研究探索了该化合物的抗病毒潜力。 它的结构特征可能有助于抑制病毒酶或干扰病毒复制途径。 需要进一步研究以完全了解其抗病毒机制 .

- 研究人员研究了4-羟基-2-甲基嘧啶-5-羧酸甲酯在代谢途径中的作用。 它可能与参与核苷酸生物合成或其他细胞过程的酶相互作用。 了解这些相互作用可以导致新的药物靶点或酶抑制剂 .

- 科学家将该化合物作为生物化学分析中的工具。 它的独特结构使研究人员能够探测特定的反应或途径。 例如,它可能用于酶动力学研究或作为酶催化反应的底物 .

- 化学家利用4-羟基-2-甲基嘧啶-5-羧酸甲酯作为有机合成中的构建模块。 它的官能团可以用来创建更复杂的分子。 通过修改其结构,研究人员可以设计具有所需特性的新化合物 .

- 研究该化合物在农药应用中的潜力至关重要。 它可能在植物保护、生长调节或害虫防治中发挥作用。 研究人员探索其对作物产量、抗病性和整体植物健康的影响 .

医药研究与药物开发

抗病毒剂

代谢途径和酶抑制

生物化学研究

合成化学和有机合成

农药研究

生化分析

Biochemical Properties

Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase activity, which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate interacts with nitric oxide synthase, leading to the production of nitric oxide, a critical signaling molecule in various physiological processes .

Cellular Effects

Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory effect can protect cells from inflammation-induced damage . Moreover, Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate activates nitric oxide synthase, leading to increased production of nitric oxide. This activation is mediated by the binding of the compound to the enzyme’s cofactor, tetrahydrobiopterin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase activity and persistent anti-inflammatory effects . The compound’s stability and efficacy may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxic effects . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound also interacts with key metabolic enzymes, affecting metabolic flux and metabolite levels. For example, it inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .

Transport and Distribution

Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity. Additionally, the compound can be transported by specific transporters, such as organic anion transporters and organic cation transporters, which facilitate its uptake and distribution within cells. Once inside the cells, Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate can accumulate in specific compartments, such as the cytoplasm and the nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be directed to the nucleus by nuclear localization signals, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins. Additionally, Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate can localize to the endoplasmic reticulum, where it can influence protein folding and secretion .

属性

IUPAC Name |

methyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-8-3-5(6(10)9-4)7(11)12-2/h3H,1-2H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSFRMOXNBWRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate](/img/structure/B2425555.png)

![5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2425557.png)

![ethyl 6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425558.png)

![4-benzoyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2425562.png)

![1-(2-Fluoro-6-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2425568.png)

![3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2425569.png)

![3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2425571.png)